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7-bromo-2-hydroxy-3-methylquinazolin-4(3H)-one
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Overview
Description
7-Bromo-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-aminobenzoic acid with bromine to introduce the bromine atom at the 7th position. This is followed by cyclization using a suitable reagent such as phosphorus oxychloride (POCl3) to form the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives, including this compound, have shown promise in the development of anti-cancer, anti-inflammatory, and anti-microbial agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
7-Bromo-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl and dione groups.
3-Methyl-1,2,3,4-tetrahydroquinazoline: Similar but without the bromine atom.
Quinazoline-2,4-dione: Lacks the bromine and methyl groups.
Uniqueness: 7-Bromo-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-3-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) |
InChI Key |
ZTONGHLOQCHIQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)Br)NC1=O |
Origin of Product |
United States |
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